N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea

Catalog No.
S12998862
CAS No.
652140-44-8
M.F
C13H22N4O
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-m...

CAS Number

652140-44-8

Product Name

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea

IUPAC Name

1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18)

InChI Key

ZGOJJQPXMICEAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound with the molecular formula C13H22N4OC_{13}H_{22}N_{4}O and a molecular weight of approximately 250.346 g/mol. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino propyl chain, and a methylurea moiety. It is recognized for its potential applications in various fields, including medicinal chemistry and material sciences .

The chemical reactivity of N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the urea moiety can engage in hydrogen bonding and coordination with metal ions. Additionally, the dimethylamino group may undergo alkylation or deprotonation reactions depending on the reaction conditions. These properties make it a versatile compound in synthetic organic chemistry.

The synthesis of N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea typically involves multi-step organic reactions:

  • Formation of the Urea Linkage: The urea group can be synthesized by reacting an amine (such as 4-aminophenyl) with a suitable isocyanate or carbamate derivative.
  • Alkylation: The dimethylamino propyl chain can be introduced through alkylation reactions involving appropriate alkyl halides or sulfonates.
  • Final Coupling: The final product can be obtained by coupling the urea intermediate with the dimethylamino propyl derivative under basic or acidic conditions to facilitate the formation of the desired amine linkage.

These methods highlight the compound's synthetic versatility and potential for modification to enhance its properties .

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea has potential applications in several areas:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique chemical properties may allow it to be used in creating advanced materials or polymers.
  • Chemical Research: As a reagent or intermediate in organic synthesis, it can facilitate the development of other complex molecules.

Interaction studies involving N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea focus on its binding affinity to biological targets. Preliminary investigations suggest that this compound may interact with specific receptors or enzymes, potentially influencing various biochemical pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea, including:

  • N,N-Dimethyl-4-aminobenzamide
  • 3-Dimethylaminopropylamine
  • 4-Amino-N,N-dimethylaniline

Comparison Table

Compound NameStructural FeaturesUnique Aspects
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylureaAmino group, dimethylamino propyl chain, urea moietyVersatile reactivity; potential pharmaceutical applications
N,N-Dimethyl-4-aminobenzamideDimethylamide structure; lacks urea functionalityPrimarily used as an intermediate in synthesis
3-DimethylaminopropylamineSimple amine structure; no aromatic ringCommonly used as a building block in organic synthesis
4-Amino-N,N-dimethylanilineAromatic amine; lacks propyl chainKnown for its use in dyes and pigments

This comparison highlights the unique features of N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea, particularly its multifunctional nature that allows for diverse applications in both research and industry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.17936134 g/mol

Monoisotopic Mass

250.17936134 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types